molecular formula C24H26N2O4 B8697599 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester CAS No. 71329-04-9

1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester

Cat. No. B8697599
Key on ui cas rn: 71329-04-9
M. Wt: 406.5 g/mol
InChI Key: ALPXOPKPVWQJMZ-UHFFFAOYSA-N
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Patent
US07335771B2

Procedure details

Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (4.56 gm; 20 mmol) and methanol (100 ml) were heated to boiling; then 4-methylaniline (4.5 gm; 42 mmol) was added followed by conc. hydrochloric acid (200 μl). The mixture was refluxed for 5 hours under a nitrogen atmosphere. On cooling a cream solid precipitated out which was collected by filtration, washed with methanol and dried under vacuum to give 7.92 gm (97%) of dimethyl 2,5-bis{(4-methylphenyl)amino}cyclohexa-1,4-diene-1,4-dicarboxylate.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:11](=O)[CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[C:7](=O)[CH2:6]1)=[O:4].[CH3:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1.Cl>CO>[CH3:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:7]2[CH2:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[C:11]([NH:22][C:21]3[CH:23]=[CH:24][C:18]([CH3:17])=[CH:19][CH:20]=3)[CH2:10][C:9]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=CC=C(N)C=C1
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours under a nitrogen atmosphere
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling a cream solid
CUSTOM
Type
CUSTOM
Details
precipitated out which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC1=C(CC(=C(C1)C(=O)OC)NC1=CC=C(C=C1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.92 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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